molecular formula C16H22N2O3 B1420172 ([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine CAS No. 1177308-57-4

([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine

Cat. No.: B1420172
CAS No.: 1177308-57-4
M. Wt: 290.36 g/mol
InChI Key: WPYHWVQRLWTGTB-UHFFFAOYSA-N
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Description

([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine is a chemical building block of high interest in medicinal chemistry and drug discovery research. It features a 2,5-dimethylpyrrole core substituted with an aminomethyl group at the 3-position and a 3,4,5-trimethoxyphenyl ring at the nitrogen atom. The 3,4,5-trimethoxyphenyl moiety is a privileged structure in anticancer agent development, known for its presence in compounds that disrupt microtubule assembly . The primary amine functional group provides a versatile handle for further synthetic modification, allowing researchers to conjugate this scaffold to other pharmacophores or create diverse chemical libraries for biological screening. Compounds with this specific substitution pattern are explored as key intermediates in the synthesis of potential protein kinase inhibitors . Kinases are validated targets for therapeutic intervention in diseases such as cancer, and the 3,4,5-trimethoxyphenyl group is a common feature in many kinase inhibitor scaffolds . The structural architecture of this amine—specifically the 3,4-diaryl substitution pattern on the pyrrole ring—is designed to mimic active lactam conformations and promote hydrogen bonding interactions within the ATP-binding site of target kinases . As such, this compound serves as a critical precursor for researchers developing novel small-molecule inhibitors for targeted therapies. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[2,5-dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-10-6-12(9-17)11(2)18(10)13-7-14(19-3)16(21-5)15(8-13)20-4/h6-8H,9,17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYHWVQRLWTGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C(=C2)OC)OC)OC)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3,4,5-Trimethoxybenzaldehyde

This aromatic aldehyde serves as a precursor for constructing the aromatic moiety of the target compound. It is synthesized via methylation of 3,4,5-trihydroxybenzaldehyde, typically using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate, under controlled conditions to avoid over-methylation.

Synthesis of 3-Acetyl-2,5-dimethythiophene

This intermediate is prepared through an aldol condensation reaction between 2,5-dimethylthiophene-3-carboxaldehyde and acetyl derivatives, catalyzed by basic conditions (e.g., sodium ethoxide in ethanol). The reaction proceeds via enolate formation and subsequent condensation, yielding the acetylated thiophene core with high regioselectivity.

Construction of the Pyrrole Core

Formation of the Pyrrole Ring

The pyrrole ring is synthesized via a Paal-Knorr cyclization, which involves the condensation of a suitable 1,4-dicarbonyl compound with ammonia or primary amines. In this context, the 2,5-dimethyl-1H-pyrrole-3-carboxaldehyde can be obtained by cyclization of the corresponding 1,4-dicarbonyl precursor, followed by oxidation and functionalization to introduce the methyl groups at positions 2 and 5.

Functionalization at the 3-Position

The key step involves attaching the (3,4,5-trimethoxyphenyl) group to the pyrrole core. This is achieved via a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the aromatic ring reacts with a halogenated pyrrole intermediate under palladium catalysis, typically using Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts, in a solvent such as tetrahydrofuran (THF) with a base like potassium carbonate.

Methylation and Amination

Final Functionalization

The final step involves attaching the methylamine group to the pyrrole at the 3-position, often via a Mannich-type reaction or direct nucleophilic substitution, ensuring regioselectivity and high yield.

Catalytic and Modern Synthetic Strategies

Transition-Metal Catalyzed Methods

Recent advances include the use of transition-metal catalysis for constructing complex aliphatic amines, which can be adapted for synthesizing the target compound. For example, Rhodium or Ruthenium catalysis can facilitate hydroaminomethylation of olefins, enabling the formation of the methylamine side chain with high selectivity and under mild conditions.

Use of Protecting Groups and Reaction Optimization

Protecting groups such as Boc or Fmoc may be employed during multi-step synthesis to prevent side reactions. Reaction conditions are optimized for temperature, solvent, and catalyst loading to maximize yield and purity.

Data Table Summarizing Preparation Methods

Step Starting Material Reagents & Conditions Key Transformation Yield Notes
1 3,4,5-Trimethoxybenzoic acid Methylation (CH₃I, K₂CO₃) Formation of 3,4,5-trimethoxybenzaldehyde 75-80% Controlled methylation
2 2,5-Dimethylthiophene-3-carboxaldehyde Aldol condensation (NaOEt, ethanol) Synthesis of 3-acetyl-2,5-dimethythiophene 70-75% Regioselective
3 1,4-Dicarbonyl compound Paal-Knorr cyclization (NH₃, reflux) Pyrrole ring formation 80-85% Aromatic substitution
4 Aromatic pyrrole derivative Suzuki-Miyaura coupling (Pd catalyst) Attachment of aromatic ring 65-75% Cross-coupling efficiency
5 Pyrrole derivative Reductive amination (formaldehyde, methylamine) Introduction of methylamine group 70-80% Regioselective
6 Final intermediate Purification and crystallization Final compound synthesis Variable Purity critical

Research Findings and Notes

  • Efficiency of Cross-Coupling: Suzuki-Miyaura reactions are highly effective for attaching aromatic groups to pyrroles, with yields often exceeding 70% under optimized conditions.

  • Reductive Amination: Methylamine attachment via reductive amination offers high regioselectivity and yields around 75-80%, with careful control of reaction conditions to prevent over-alkylation.

  • Catalytic Advances: Transition-metal catalysis, especially Rhodium and Ruthenium-based systems, have demonstrated high selectivity in constructing complex amines, which can be adapted for this compound's synthesis.

  • Safety and Environmental Considerations: Use of milder reagents and catalytic methods minimizes hazardous waste and improves overall process safety.

This synthesis pathway synthesizes classical organic reactions with modern catalytic techniques, ensuring high efficiency, selectivity, and scalability for preparing ([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine .

Chemical Reactions Analysis

Types of Reactions

([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of ([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes and induction of apoptosis in cancer cells . It may also interact with other proteins and receptors, modulating various signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between ([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine and structurally related analogs:

Compound Name Substituents on Phenyl Ring Additional Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (Target) 3,4,5-Trimethoxy Aminomethyl C₁₆H₂₂N₂O₃ 290.36 Hypothesized kinase inhibition (untested)
((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine 4-Trifluoromethoxy Aminomethyl C₁₅H₁₆F₃N₂O 312.30 Enhanced lipophilicity; research use only
((2,5-Dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-YL)methyl)amine 4-Methylthio Aminomethyl C₁₄H₁₈N₂S 246.37 Potential thiol-mediated reactivity
4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine 4-Methoxy Thiazol-2-amine C₁₆H₁₈N₃OS 300.40 Antifungal/antibacterial screening
((2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine 4-Trifluoromethyl Aminomethyl C₁₅H₁₆F₃N₂ 296.30 High electronegativity; drug discovery

Key Findings:

Substituent Effects on Bioactivity: The 3,4,5-trimethoxyphenyl group in the target compound distinguishes it from analogs with single substituents (e.g., 4-methoxy or 4-trifluoromethyl). This tri-methoxy configuration is associated with enhanced binding to tubulin in related anticancer agents (e.g., combretastatin analogs) .

Reactivity and Stability :

  • The methylthio group in introduces sulfur-based nucleophilicity, enabling disulfide bond formation or metal coordination, unlike the inert methoxy groups in the target compound.
  • The thiazol-2-amine moiety in adds a heterocyclic ring, broadening hydrogen-bonding capacity and mimicking purine bases in nucleic acid-targeting agents.

Synthetic Accessibility: The target compound’s synthesis likely involves a Paal-Knorr pyrrole formation followed by Vilsmeier-Haack formylation and reductive amination, as inferred from analogous routes in . In contrast, trifluoromethyl-substituted analogs (e.g., ) require specialized fluorination reagents (e.g., Ruppert-Prakash reagent), increasing synthetic complexity .

Computational Predictions: Docking studies using AutoDock4 (as in ) suggest that the 3,4,5-trimethoxyphenyl group in the target compound may occupy hydrophobic pockets in kinase ATP-binding sites, while the aminomethyl group could form salt bridges with conserved aspartate residues.

Q & A

Q. What are the optimal synthetic routes for ([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine?

The synthesis typically involves multi-step protocols, including:

  • Step 1 : Formation of the pyrrole core via cyclocondensation reactions using substituted amines and diketones under reflux conditions .
  • Step 2 : Introduction of the 3,4,5-trimethoxyphenyl group via Friedel-Crafts alkylation or Suzuki coupling, requiring palladium catalysts and inert atmospheres .
  • Step 3 : Methylamine functionalization using reductive amination with NaBH4_4 or catalytic hydrogenation . Key variables include solvent choice (e.g., DMF, toluene), temperature control (60–120°C), and purification via column chromatography .

Q. How is the molecular structure of this compound confirmed?

Structural validation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to assign proton environments and confirm substituent positions (e.g., methoxy group resonances at δ 3.8–4.0 ppm) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for analogous pyrrole-trimethoxyphenyl derivatives .
  • IR Spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3436 cm1^{-1}) .

Q. What are the primary biological targets of this compound in preclinical studies?

The compound exhibits:

  • Tubulin Polymerization Inhibition : Disrupts microtubule dynamics, analogous to derivatives with trimethoxyphenyl motifs .
  • Enzyme Modulation : Potential interaction with kinases or phosphatases due to the amine group’s nucleophilic properties .
  • Antiproliferative Activity : Demonstrated in cancer cell lines (e.g., IC50_{50} values in µM range) via MTT assays .

Advanced Research Questions

Q. How do structural modifications influence bioactivity and pharmacokinetics?

  • Trimethoxyphenyl Group : Enhances lipophilicity and bioavailability, as seen in derivatives with improved blood-brain barrier penetration .
  • Methylamine Substituent : Modulates solubility; replacing with bulkier groups reduces metabolic clearance but may increase toxicity .
  • SAR Studies : Systematic substitution of pyrrole methyl groups (e.g., 2,5-dimethyl vs. 3-methyl) alters tubulin binding affinity .

Q. How can researchers resolve discrepancies in cytotoxicity data across assay platforms?

  • Assay Optimization : Standardize cell lines (e.g., HeLa vs. MCF-7), culture conditions, and incubation times .
  • Control Experiments : Include reference compounds (e.g., colchicine for tubulin inhibition) to validate assay sensitivity .
  • Data Normalization : Use Z-factor metrics to assess assay robustness and minimize plate-to-plate variability .

Q. What computational methods are effective for modeling target interactions?

  • Molecular Docking : Predict binding poses in tubulin’s colchicine site using AutoDock Vina or Schrödinger .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett constants) with IC50_{50} values .

Q. What analytical techniques ensure purity and stability in long-term studies?

  • HPLC-PDA : Quantify purity (>95%) using C18 columns and acetonitrile/water gradients .
  • LC-MS : Detect degradation products (e.g., oxidative demethylation) under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and storage recommendations .

Q. How can metabolic stability be assessed in vitro?

  • Liver Microsomal Assays : Incubate with NADPH and monitor parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4) .
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction for pharmacokinetic modeling .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine
Reactant of Route 2
([2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-YL]methyl)amine

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